Geranyl Acetate

Catalog No.
S609880
CAS No.
105-87-3
M.F
C12H20O2
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geranyl Acetate

CAS Number

105-87-3

Product Name

Geranyl Acetate

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] acetate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8+

InChI Key

HIGQPQRQIQDZMP-DHZHZOJOSA-N

SMILES

Array

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
1.8 IN 70% ALCOHOL; SOL IN MOST ORG SOLVENTS
Soluble in most fixed oils; slightly soluble in propylene glycol.
Solubility in alcohol: 1 mL in 9 mL 70% alcohol
Insoluble in glycerol; soluble in alcohol, ether
For more Solubility (Complete) data for GERANYL ACETATE (6 total), please visit the HSDB record page.
soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerine, water
1 ml in 9 ml 70% alcohol (in ethanol)

Synonyms

(2E)- 3,7-Dimethyl-2,6-octadien-1-ol Acetate; (E)-3,7-Dimethyl-2,6-octadien-1-ol Acetate; Geraniol Acetate; (E)-3,7-Dimethyl-2,6-octadien-1-ol acetate; (E)-3,7-Dimethyl-2,6-octadienyl Acetate; 3,7-Dimethyl-2,6-octadien-1-ol Acetate; Acetic Acid (2E)-

Canonical SMILES

CC(=CCCC(=CCOC(=O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/COC(=O)C)/C)C

The exact mass of the compound Geranyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)1.8 in 70% alcohol; sol in most org solventssoluble in most fixed oils; slightly soluble in propylene glycol.solubility in alcohol: 1 ml in 9 ml 70% alcoholinsoluble in glycerol; soluble in alcohol, ethermiscible with etherin water, 6.8 mg/l at 25 °c (est)soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerine, water1 ml in 9 ml 70% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2584. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Geranyl acetate (CAS: 105-87-3) is an acyclic monoterpene primary ester widely utilized as a high-value building block in fragrance compounding, flavor formulation, and bioactive product development [1]. As the acetate ester of geraniol, it exhibits a characteristic floral, rosy, and citrus-like olfactory profile. In industrial procurement, the critical quality attributes for geranyl acetate include its isomeric purity (specifically the E/Z ratio relative to neryl acetate), its specific gravity, and its resistance to degradation in various media [2]. Unlike tertiary terpene esters, its primary allylic structure provides a distinct thermodynamic and kinetic profile that dictates its processability, volatility, and downstream application suitability in both chemical synthesis and commercial formulations.

Substituting geranyl acetate with close in-class analogs, such as linalyl acetate or the parent alcohol geraniol, frequently leads to catastrophic formulation failures. Linalyl acetate, a tertiary ester, is highly susceptible to acid-catalyzed hydrolysis and rapidly rearranges into alpha-terpineol in low-pH environments, destroying the intended sensory and chemical profile [1]. Furthermore, substituting geranyl acetate with crude, unseparated geranyl/neryl acetate mixtures introduces the Z-isomer (neryl acetate), which imparts a distinct phenolic off-note that ruins high-fidelity citrus/rosy fragrance targets [2]. Biologically, the esterified form cannot be generically replaced by geraniol in antimicrobial applications, as the two compounds exhibit entirely different cellular targets, with geranyl acetate arresting fungal cells in the G2-M phase rather than the G1 phase[3].

Superior Hydrolytic Stability in Low-pH Formulations

In aqueous and low-pH environments, the structural difference between primary and tertiary allylic esters dictates formulation shelf-life. Linalyl acetate (a tertiary ester) undergoes rapid acid-catalyzed hydrolysis with a half-life (t1/2) of less than 5 minutes at low pH, followed by a rapid structural rearrangement into the ring-closed form alpha-terpineol[1]. In contrast, geranyl acetate, as a primary ester, exhibits significantly lower susceptibility to steric-driven hydrolysis and does not undergo this spontaneous ring-closure under identical acidic conditions [1].

Evidence DimensionAcid-catalyzed hydrolysis and rearrangement rate
Target Compound DataGeranyl Acetate: Stable primary ester; resists rapid ring-closure
Comparator Or BaselineLinalyl Acetate: t1/2 < 5 min at low pH with rapid rearrangement to alpha-terpineol
Quantified DifferenceOrders of magnitude longer half-life in acidic media without off-target isomerization
ConditionsLow pH (acidic) aqueous fluid testing

This stability differential is critical for procuring the correct ester for acidic household cleaners and cosmetics, where linalyl acetate would rapidly degrade and alter the product's scent and chemical stability.

Distinct Cell-Cycle Arrest and Antifungal Synergy

When evaluating monoterpenes for synergistic antifungal formulations, the esterified geranyl acetate demonstrates a distinct mechanism of action compared to its parent alcohol, geraniol. In vitro testing against fluconazole-resistant Candida albicans strains showed that geranyl acetate reduced the Minimum Inhibitory Concentration (MIC) of fluconazole by 32-fold, whereas geraniol only achieved a 16-fold reduction[1]. Furthermore, flow cytometry revealed that geranyl acetate arrests fungal cells specifically in the G2-M phase of the cell cycle at MIC50, whereas geraniol arrests cells in the G1 phase [1].

Evidence DimensionFluconazole MIC reduction and cell cycle target
Target Compound DataGeranyl Acetate: 32-fold MIC reduction; G2-M phase arrest
Comparator Or BaselineGeraniol: 16-fold MIC reduction; G1 phase arrest
Quantified Difference2x greater synergistic MIC reduction and a divergent cellular target phase
ConditionsIn vitro assay against fluconazole-resistant Candida albicans (ATCC 10231)

Drives the selection of the esterified form over the parent alcohol for advanced dermatological or agricultural antifungal formulations requiring specific mechanistic synergies.

Isomer-Specific Olfactory Profiling and Purity Requirements

The procurement of high-purity geranyl acetate is necessitated by the drastic olfactory differences between its E and Z geometric isomers. Structure-odor relationship studies demonstrate that geranyl acetate (the E-isomer) delivers a clean, citrus-like and rosy odor profile [1]. In stark contrast, its Z-isomer, neryl acetate, elicits a distinct 'sweet and phenolic' odor character [1]. Because these isomers are often synthesized or extracted together, the presence of neryl acetate in lower-grade commercial batches fundamentally alters the sensory baseline.

Evidence DimensionSensory characterization
Target Compound DataGeranyl Acetate (E-isomer): Citrus-like, fresh, rosy
Comparator Or BaselineNeryl Acetate (Z-isomer): Sweet, phenolic
Quantified DifferenceQualitative shift from fresh/citrus to phenolic off-notes based on isomer geometry
ConditionsGas chromatography-olfactometry (GC-O) sensory profiling

Justifies the procurement premium for >98% pure geranyl acetate over cheaper, mixed E/Z commercial grades to ensure batch-to-batch olfactory reproducibility in fine fragrances.

Acidic Household and Cosmetic Fragrance Formulations

Geranyl acetate is the optimal choice for scenting low-pH industrial cleaners, toilet bowl formulations, and acidic cosmetics. Its primary ester structure provides essential resistance to acid-catalyzed hydrolysis and rearrangement, avoiding the rapid degradation (t1/2 < 5 min) and off-target alpha-terpineol formation that plagues tertiary esters like linalyl acetate in identical environments [1].

Synergistic Agricultural and Dermatological Fungicides

Due to its specific ability to arrest fungal cells in the G2-M phase and achieve a 32-fold reduction in fluconazole MIC against resistant strains, geranyl acetate is highly suited as an active adjuvant in advanced antifungal formulations. It provides a superior synergistic mechanism compared to the parent alcohol geraniol, making it a premium choice for overcoming azole resistance in topical or crop-protection products [2].

High-Fidelity Fine Fragrance Compounding

In premium fragrance manufacturing, high-purity geranyl acetate (>98% E-isomer) is strictly required to deliver a precise citrus-rosy note. Procurement must actively select against crude synthesis mixtures to exclude the Z-isomer (neryl acetate), which introduces unwanted phenolic and overly sweet off-notes that compromise the structural integrity of the target scent profile [3].

Physical Description

Geranyl acetate is a clear colorless liquid with an odor of lavender. (NTP, 1992)
Liquid
Clear colorless liquid with a sweet odor like lavender; [HSDB]
Solid
colourless liquid with a floral odou

Color/Form

Clear, colorless liquid

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

196.146329876 Da

Monoisotopic Mass

196.146329876 Da

Boiling Point

468 °F at 760 mmHg (NTP, 1992)
Approx. 242 °C with decomposition.
240.00 to 245.00 °C. @ 760.00 mm Hg

Flash Point

greater than 200 °F (NTP, 1992)
>212 °F (>100 °C) closed cup

Heavy Atom Count

14

Taste

Taste threshold values: Taste characteristics at 20 ppm: Green, floral, fruity with a citrus nuance
Sweet, fruity, overall nondescript taste with notes resembling those of banana, pear, apple and peach, but not a purely sweet aftertaste.

Vapor Density

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.907 at 77 °F (NTP, 1992) - Less dense than water; will float
0.9174 at 15 °C/15 °C
0.900-0.914

LogP

4.04 (LogP)
log Kow = 4.04

Odor

Odor of lavender
Sweet, fruity-floral, rosy, somewhat green and remotely Lavender-like odor of moderate tenacity.
Sweet, fragrant odo

Odor Threshold

Odor Threshold Low: 0.009 [ppm]
Odor Threshold High: 0.46 [ppm]
Odor threshold (detection) = 9 - 460 ppb
Aroma threshold values: Detection: 9 to 460 pp

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

< 25 °C

UNII

3W81YG7P9R

GHS Hazard Statements

Aggregated GHS information provided by 2260 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (80.53%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (78.41%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (19.87%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (78.19%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.02 mmHg at 68 °F ; 1 mmHg at 164.3 °F (NTP, 1992)
0.03 [mmHg]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

105-87-3
33843-18-4
68311-13-7
16409-44-2

Metabolism Metabolites

ASSUMING THAT THESE TERPENE ESTERS ARE HYDROLYZED TO THE ALCOHOLS, THEY PROBABLY ARE THEN OXIDIZED IN PART TO AN ACID KNOWN AS HILDEBRANDT ACID... IN CASE OF GERANIOL, SOME REDUCED HILDEBRANDT ACID (@ 2-3 DOUBLE BOND) IS ALSO FORMED.

Wikipedia

Geranyl_acetate

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Tonic

Methods of Manufacturing

Constituent of several essential oils; By heating geraniol and sodium acetate with acetic anhydride
N,N-Diethylgeranylamine, when heated with acetic anhydride at reflux temperature in the presence of anhydrous sodium acetate gives geranyl acetate in 59% yield.
Synthesis: from geraniol by acetylation or by fractional distillation of essential oils in which it is present.
Occurs in varying amounts in many essential oils: up to 60% in oils from Callitris and Eucalyptus species, and up to 14% in palmarosa oil. A smaller amount occurs in, for example, geranium, citronella, petitgrain, and lavender oils.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2E)-: ACTIVE
1-Octanol, 3,7-dimethyl-, 1-acetate, tetradehydro deriv.: INACTIVE
Reported uses: non-alcoholic beverages 5.68 ppm, frozen dairy 13.60 ppm, hard candy 17.86 ppm, baked goods 29.94 ppm, gelatins & puddings 11.41 ppm, chewing gum 32.75 ppm, syrups 1.0 ppm.
In public use before the 1920s.
Chemical irritants useful as repellents for brown treesnakes (Boiga irregularis) were identified. ... 10 g/L solutions delivered as aerosols of m-anisaldehyde, trans-anethole, cineole, cinnamaldehyde, citral, ethyl phenylacetate, eugenol, geranyl acetate or methyl salicylate all acted as potent irritants for brown treesnakes.

Analytic Laboratory Methods

GLC STUDIES OF ESSENTIAL OILS.

Dates

Last modified: 08-15-2023
Zhang et al. Terpene cyclization catalysed inside a self-assembled cavity. Nature Chemistry, doi: 10.1038/nchem.2181, published online 16 February 2015 http://www.nature.com/nchem

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